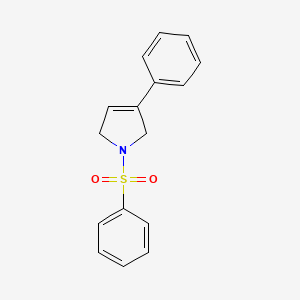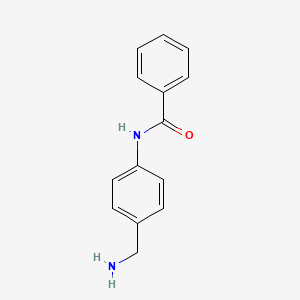
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide, also known as L-732,138, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of oxazole carboxamides and has been found to exhibit promising results in several studies.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the inhibition of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which has been found to have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has several biochemical and physiological effects. These include reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide in lab experiments is its potent and selective inhibition of FAAH. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide. One area of interest is in the development of new drugs based on this compound that can target FAAH for the treatment of various diseases such as chronic pain, anxiety, and depression. Another area of research is in the study of the physiological effects of endocannabinoids and their role in various physiological processes.
In conclusion, N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. While there are limitations to its use, there are several future directions for research that hold promise for the development of new drugs and a better understanding of the physiological effects of endocannabinoids.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-2-butanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the desired compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-8(2)13-12(9(3)17-19-13)14(18)16-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFOCOQPDXQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)


![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)


![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)



